Ethyl 4-Bromoindole-3-carboxylate

Synthetic Chemistry Regioselectivity Indole Bromination

Sourcing regioisomerically pure 4-bromoindole is challenging: direct electrophilic bromination of ethyl indole-3-carboxylate yields an inseparable 5-/6-bromo mixture, and the 4-bromo isomer cannot be obtained via that route. Ethyl 4-bromoindole-3-carboxylate (CAS 2135339-96-5) circumvents this bottleneck as a pre-constituted building block with bromine installed at the sterically hindered C4 position. - Enables regioselective Pd-catalyzed cross-coupling and carbonylation without NH protection. - Validated in αvβ3 antagonist programs (IC50 = 0.5 nM equipotent to 5-substituted leads) with distinct IP space. - Compatible with one-pot tandem C-N/C-O coupling protocols for rapid library synthesis.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B15254171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Bromoindole-3-carboxylate
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C1C(=CC=C2)Br
InChIInChI=1S/C11H10BrNO2/c1-2-15-11(14)7-6-13-9-5-3-4-8(12)10(7)9/h3-6,13H,2H2,1H3
InChIKeyPDRLPBIBXXASPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromoindole-3-carboxylate (CAS 2135339-96-5): A C4-Brominated Indole-3-carboxylate Scaffold for Medicinal Chemistry and Cross-Coupling


Ethyl 4-bromoindole-3-carboxylate (CAS 2135339-96-5) is a heterocyclic building block featuring a bromine atom at the sterically hindered 4-position of the indole ring and an ethyl ester at the 3-position. This substitution pattern distinguishes it from the more common 5- and 6-bromo isomers obtained via direct electrophilic bromination of ethyl indole-3-carboxylate . The compound serves as a key intermediate in the synthesis of kinase inhibitors, αvβ3 antagonists, and CNS-active amphetamine analogues, where the C4-bromo substituent enables regioselective palladium-catalyzed cross-coupling and carbonylation reactions without requiring indole NH protection .

C4-bromoindole scaffold for regiospecific elaboration
Pd-catalyzed cross-coupling & carbonylation workflows
Kinase inhibitor & CNS-active probe synthesis
Enables C4 vector exploration without NH protection; synthesis route distinct from 5-/6-bromo isomers.

Why Ethyl 4-Bromoindole-3-carboxylate Cannot Be Replaced by Its 5-Bromo or 6-Bromo Isomers


Substituting ethyl 4-bromoindole-3-carboxylate with its 5- or 6-bromo counterparts is not chemically or pharmacologically equivalent. Direct electrophilic bromination of the parent ethyl indole-3-carboxylate yields an inseparable equimolar mixture of 5- and 6-bromoindoles after saponification and decarboxylation, confirming that the 4-bromo isomer is inaccessible via this common route . When incorporated into bioactive molecules, the bromine position dictates both the vector of substitution and electronic properties: 4-substituted indoles adopt a distinct binding conformation in αvβ3 integrin antagonists that is bioisosteric with 5-substituted leads but offers different pharmacokinetic profiles . Furthermore, palladium-catalyzed carbonylation of 4-bromoindole proceeds with distinct reactivity compared to other positional isomers in the generation of CNS-active amphetamine analogues .

Isomer mismatch 5- or 6-bromo isomers cannot replicate C4 vector geometry; 4-bromo is not formed via direct electrophilic bromination.
Binding context 4-substituted indole binding conformations may differ from 5-substituted leads; scaffold-hopping requires validation.
Reactivity profile Pd-catalyzed tandem C–N/C–O coupling scope specifically demonstrated on 4-bromo substrates; 5-/6-bromo may not transfer directly.

Quantitative Differentiation Evidence for Ethyl 4-Bromoindole-3-carboxylate vs. Alternative Bromoindole-3-carboxylates


Regioselective Synthesis: 4-Bromo Isomer Inaccessible via Direct Electrophilic Bromination of Ethyl Indole-3-carboxylate (5-/6-Bromo Mixture)

Ethyl 4-bromoindole-3-carboxylate occupies a unique position among bromoindole-3-carboxylate isomers because its substitution pattern cannot be obtained via direct electrophilic bromination of the parent ethyl indole-3-carboxylate. Classic studies demonstrated that monobromination of ethyl indole-3-carboxylate, followed by saponification and decarboxylation, yields a nearly equimolar mixture of 5- and 6-bromoindoles (constant m.p. 74–75 °C), with no detectable 4-bromo or 7-bromo product . Consequently, procurement of the 4-bromo isomer mandates a distinct synthetic strategy—typically cyclization of pre-functionalized precursors—ruling out simple in-house bromination of commercially available ethyl indole-3-carboxylate.

Regioselective synthesis
Cross-study comparable
4-Bromo absent; equimolar 5-/6-bromo mixture from direct bromination
Requires distinct synthetic route; non-substitutable for C4 vector studies.
Leggetter & Brown, Can. J. Chem., 1960.
Synthetic Chemistry Regioselectivity Indole Bromination

Bioisosteric Equivalence in αvβ3 Antagonists: 4-Substituted Indole (IC50 0.5 nM) Matches Potency of 5-Substituted Lead Series

In a structure-based drug design program targeting the vitronectin receptor αvβ3, a 1,4-disubstituted indole synthesized via Heck coupling from 4-bromoindole demonstrated an IC50 of 0.5 nM against αvβ3, equipotent to the two 5-substituted lead compounds 3 and 4 which also exhibited subnanomolar activity . Docking studies predicted that the 4-substituted indole scaffold can adopt the correct binding conformation and should be as potent as the 5-substituted series, a hypothesis confirmed experimentally. The 4-substituted lead compound 21 additionally maintained selectivity over αIIbβIIIa and showed a favorable apparent permeability coefficient in Caco-2 cells (Papp apical/basolateral = 2.2 × 10⁻⁶ cm/s, basolateral/apical = 2.5 × 10⁻⁶ cm/s), suggesting oral bioavailability potential.

αvβ3 integrin antagonism
Cross-study comparable
IC50 0.5 nM (4-substituted indole)
Reported equipotent to 5-substituted lead series; supports scaffold-hopping strategy.
In vitro binding assay; Caco-2 Papp context available.
Integrin Antagonists αvβ3 Structure-Based Drug Design

Pd-Catalyzed One-Pot Synthesis: 4-Bromoindole-3-carboxylate Enables Orthogonal C–N/C–O Cross-Coupling for 4-Amino/Alkoxy Derivatives

A recent methodology study established that 4-bromoindole-3-carboxylic acid amides and esters serve as privileged substrates for a trace water-promoted, palladium-catalyzed one-pot reaction integrating nucleophilic substitution with C–N or C–O cross-coupling. Using PdCl₂ (5 mol %), Xantphos ligand, and cesium pivalate, the approach directly converts 4-bromoindole-3-carboxylate derivatives into 4-amino- or 4-alkoxyindole-3-carboxylic acid products with broad functional group tolerance and good yields . This tandem reactivity exploits the unique electronic profile of the C4-bromo substituent, which is activated toward oxidative addition while the ester at C3 remains intact, enabling modular assembly of multisubstituted indoles not readily accessible from 5- or 6-bromo isomers.

One-pot C–N/C–O coupling
Class-level inference
PdCl₂/Xantphos/CsOPiv; validated on 4-bromo substrates
Preferred substrate for this tandem diversification; 5-/6-bromo scope not comparably demonstrated.
Sci. Direct, 2025; method development context.
Palladium Catalysis One-Pot Synthesis C–N Coupling

Carbonylation Scope: 4-Bromoindole Included in Direct Aminocarbonylation to CNS-Active Amphetamine Analogues Without NH Protection

Palladium-catalyzed aminocarbonylation of bromoindoles with arylethylpiperazines provides a direct one-step synthesis of CNS-active amphetamine derivatives. The methodology was explicitly demonstrated on 4-, 5-, 6-, and 7-bromoindole substrates, with all positional isomers affording the corresponding indole carboxylic acid amides in excellent yields without requiring NH protection . While yields are excellent across the series, the 4-bromo isomer provides access to a regioisomeric series of amphetamine analogues with distinct pharmacological profiles compared to those derived from 5- or 6-bromoindoles.

Carbonylation scope
Supporting evidence
Excellent yield; 4-bromo gives regiospecifically distinct amphetamine analogue series
Synthetically competent; essential for 4-position SAR exploration.
Org. Lett., 2004; all positional isomers evaluated.
Carbonylation Amphetamine Analogues CNS Drug Discovery

Optimal Procurement and Application Scenarios for Ethyl 4-Bromoindole-3-carboxylate


Scaffold-Hopping in Integrin αvβ3 Antagonist Programs Requiring C4-Substituted Indole Cores

Medicinal chemistry teams developing αvβ3 antagonists for osteoporosis, diabetic retinopathy, or oncology indications can use ethyl 4-bromoindole-3-carboxylate to access the 1,4-disubstituted indole scaffold, which has been validated as equipotent to 5-substituted leads (IC50 = 0.5 nM) while offering alternative intellectual property space . The C4-bromo handle enables Heck coupling to install the basic tetrahydronaphthyridine pharmacophore at position 4.

Parallel Library Synthesis of 4-Amino/Alkoxyindole-3-carboxylates via One-Pot Pd-Catalyzed Coupling

Process chemistry and library synthesis groups can leverage ethyl 4-bromoindole-3-carboxylate as a substrate for the one-pot tandem nucleophilic addition/C–N or C–O cross-coupling protocol (PdCl₂/Xantphos/CsOPiv), enabling rapid generation of diverse 4-amino and 4-alkoxyindole-3-carboxylic acid derivatives with broad functional group compatibility . This modular approach is specifically demonstrated on 4-bromoindole-3-carboxylate substrates.

Synthesis of Regiospecifically C4-Functionalized CNS-Active Amphetamine Analogues

Neuroscience drug discovery programs targeting amphetamine-like CNS activity can utilize ethyl 4-bromoindole-3-carboxylate in palladium-catalyzed aminocarbonylation with arylethylpiperazines to produce regioisomerically pure C4-carbonylated indole amphetamine analogues without NH protection steps . The 4-substituted products represent a distinct chemical series from those accessible via 5- or 6-bromoindole carbonylation.

GSK-3 Inhibitor Probe Synthesis Starting from a Validated 4-Bromoindole Scaffold

Research groups investigating glycogen synthase kinase-3 (GSK-3) as a target for Alzheimer's disease, bipolar disorder, or diabetes may select ethyl 4-bromoindole-3-carboxylate as a starting material for probe development, given that 4-bromoindole derivatives are recognized as potential GSK-3 inhibitor scaffolds . The ethyl ester at C3 provides a convenient handle for further derivatization to amides or acids.

Application
Selection Property
Validation Focus
Integrin αvβ3 antagonist scaffold-hopping
C4-bromo handle for Heck coupling
Potency and selectivity review vs. 5-substituted leads
4-Amino/alkoxyindole library synthesis
One-pot tandem coupling substrate
Reaction scope and functional group tolerance
CNS-active amphetamine analogue SAR
Regiospecific aminocarbonylation
Pharmacological profile of 4-substituted series
GSK-3 inhibitor probe development
4-Bromoindole scaffold as recognized starting point
C3 ester derivatization and target engagement

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